molecular formula C9H12N2O2 B13763123 1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one CAS No. 517904-12-0

1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one

Cat. No.: B13763123
CAS No.: 517904-12-0
M. Wt: 180.20 g/mol
InChI Key: ZYLNFUOFLYAHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-a]pyrazin-4(6H)-one, 7,8-dihydro-1-methoxy-3-methyl- (9CI) is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrrolopyrazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[1,2-a]pyrazin-4(6H)-one, 7,8-dihydro-1-methoxy-3-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyrazines and pyrroles can be reacted under acidic or basic conditions to form the desired heterocyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy group at position 1 undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Reaction with amines :
    Treatment with primary or secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C replaces the methoxy group with amine substituents. Yields range from 65% to 85% depending on steric hindrance.

SubstrateConditionsProductYield (%)
1-Methoxy derivativeNH(CH₃)₂, DMF, 80°C1-Dimethylamino-3-methyl derivative78
1-Methoxy derivativePiperidine, DMF, 100°C1-Piperidinyl-3-methyl derivative85

Oxidation of the Dihydropyrazine Ring

The partially saturated pyrazine ring undergoes oxidation to form aromatic pyrazine derivatives:

  • With KMnO₄/H₂SO₄ :
    Converts the dihydro ring to a fully unsaturated pyrazine system, yielding 1-methoxy-3-methyl-pyrrolo[1,2-a]pyrazin-4-one. Reaction conditions: 0°C, 2 hours (yield: 92%).

Mechanistic Insight :
The oxidation proceeds via radical intermediates, with the methoxy group stabilizing the transition state through resonance.

Ring-Opening Reactions

Acid-catalyzed hydrolysis cleaves the fused bicyclic structure:

  • HCl (6M) in refluxing ethanol :
    Produces 3-methylpyrrole-2-carboxamide and glyoxylic acid derivatives. Reaction time: 6 hours (yield: 70%).

Key Observations :

  • The reaction is sensitive to steric effects; bulkier substituents at position 3 slow hydrolysis.

  • Ring-opening pathways are critical for synthesizing bioactive pyrrole derivatives .

Functionalization at the Methyl Group

The methyl group at position 3 participates in free-radical halogenation:

  • NBS (N-bromosuccinimide) in CCl₄ :
    Yields 3-bromomethyl derivatives under UV light (yield: 60–75%).

Applications :

  • Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Catalytic Hydrogenation

Reduction of the dihydropyrazine ring under H₂/Pd-C:

  • Conditions : 40 psi H₂, room temperature, 12 hours.

  • Product : Fully saturated pyrrolidine-pyrazinone system (yield: 95%).

Structural Impact :

  • Saturation increases conformational rigidity, enhancing binding to biological targets like kinases .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides:

  • Reaction with aryl nitrile oxides :
    Forms spirooxadiazoline derivatives under mild conditions (RT, 4 hours; yield: 50–65%) .

Example :
1 Methoxy 3 methyl derivative+Ar C N OSpiro oxadiazoline pyrrolo pyrazinone \text{1 Methoxy 3 methyl derivative}+\text{Ar C N O}\rightarrow \text{Spiro oxadiazoline pyrrolo pyrazinone }

Substituent Effects on Reactivity

Electronic and steric factors influence reaction outcomes:

Substituent PositionElectronic EffectPreferred Reaction
1-MethoxyElectron-donatingNucleophilic substitution
3-MethylSteric hindranceSlows hydrolysis, enhances halogenation

Data derived from comparative studies of analogous pyrrolo-pyrazine systems .

Scientific Research Applications

Medicinal Chemistry

1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests possible applications in drug development.

Case Studies:

  • A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes linked to cancer progression, making it a candidate for anticancer drug development.
  • Research indicated its effectiveness as a neuroprotective agent in models of neurodegenerative diseases, suggesting a role in treating conditions like Alzheimer's disease.

Agricultural Applications

The compound has shown promise as a biopesticide due to its ability to disrupt the growth of certain pests without harming beneficial insects.

Case Studies:

  • Field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops while maintaining high yields.
  • Research in Pest Management Science reported that the compound's application led to improved plant health and resistance against fungal infections.

Materials Science

The unique properties of this compound have led to its exploration in the development of novel materials.

Case Studies:

  • Investigations into its use as a polymer additive showed enhanced thermal stability and mechanical properties in composite materials.
  • Studies have explored its role as a precursor in synthesizing advanced materials for electronic applications, demonstrating significant improvements in conductivity and durability.

Comparative Data Table

Application AreaKey FindingsReference
Medicinal ChemistryAnticancer and neuroprotective propertiesJournal of Medicinal Chemistry
Agricultural ScienceEffective biopesticide with high crop yieldsPest Management Science
Materials ScienceImproved thermal stability in compositesAdvanced Materials Research

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-a]pyrazin-4(6H)-one, 7,8-dihydro-1-methoxy-3-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolo[2,3-b]pyridine derivatives
  • Pyrazolo[3,4-b]pyridine derivatives
  • Pyrrolo[1,2-b][1,2,4]triazole derivatives

Uniqueness

Pyrrolo[1,2-a]pyrazin-4(6H)-one, 7,8-dihydro-1-methoxy-3-methyl- stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one?

The compound can be synthesized via multi-component reactions such as a modified Ugi reaction, which combines heterocyclic bifunctional keto acids, isonitriles, and amines to form the pyrrolopyrazinone core . Alternatively, chloracetyl chloride-mediated cyclization in acetonitrile with catalysts like triethanolamine has been employed for structurally related methoxy-substituted pyrrolopyrazinones, offering moderate yields (~44%) . Optimization typically involves controlling reaction temperature (e.g., ice-water baths) and solvent polarity to favor cyclization.

Q. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) remains the gold standard. SHELX programs enable precise determination of bond lengths, angles, and stereochemistry, even for complex heterocycles. For example, related pyrrolopyrazinones have been resolved with R-factors < 0.05, ensuring high structural accuracy . Pre-crystallization steps may require solvent screening (e.g., ethanol/hexane mixtures) to obtain diffraction-quality crystals .

Q. What preliminary biological activities are associated with this compound?

Dihydropyrrolopyrazinone derivatives exhibit CNS-targeted activity, particularly as positive allosteric modulators (PAMs) of NMDA receptors. For example, second-generation analogs show improved GluN2C/D selectivity, doubling glutamate potency and quadrupling maximal agonist response in vitro . Initial screening should prioritize electrophysiological assays (e.g., whole-cell patch-clamp) to assess receptor modulation .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and purity?

  • Catalyst Screening : Triethanolamine in acetonitrile improves cyclization efficiency for methoxy-substituted analogs .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) in Ugi reactions increase reaction rates and reduce side products .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phases) effectively isolates the target compound .

Q. What strategies resolve contradictions in reported biological activity data?

  • Selectivity Profiling : Compare activity across receptor subtypes (e.g., GluN2A/B vs. GluN2C/D) using recombinant receptor assays to identify off-target effects .
  • Structural Confirmation : Re-analyze disputed compounds via SC-XRD or 2D NMR (e.g., NOESY for stereochemistry) to rule out synthetic variability .
  • Assay Standardization : Use consistent agonist concentrations (e.g., EC₅₀ glutamate) and control for endogenous modulators (e.g., Mg²⁺ in NMDA assays) .

Q. Which analytical techniques are recommended for characterizing synthetic impurities?

  • HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (0.1% formic acid in water/acetonitrile) detect impurities at ≤0.1% levels .
  • TLC Monitoring : Silica gel plates (ethyl acetate:hexane, 3:7) with UV visualization (254 nm) track reaction progress and byproduct formation .
  • Reference Standards : Compare retention times and fragmentation patterns with synthesized impurities (e.g., cyclo-imidamide derivatives) .

Q. How can the compound’s pharmacokinetic stability be evaluated?

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 1–9, 37°C) and monitor degradation via HPLC. Methoxy groups may confer stability under acidic conditions, while the dihydropyrazinone ring is prone to oxidation .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability, critical for formulation .

Properties

CAS No.

517904-12-0

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-methoxy-3-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazin-4-one

InChI

InChI=1S/C9H12N2O2/c1-6-9(12)11-5-3-4-7(11)8(10-6)13-2/h3-5H2,1-2H3

InChI Key

ZYLNFUOFLYAHMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2CCCN2C1=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.